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1,3-Diazaspiro[5.5]undecane-2,4-dione

Cat. No.: B2506285
CAS No.: 1340492-22-9
M. Wt: 182.223
InChI Key: OFWUXAJZSPLBDL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Chemical Sciences

Spirocyclic scaffolds are considered privileged structures in medicinal chemistry due to their inherent three-dimensionality. Unlike flat, aromatic systems, the rigid, non-planar geometry of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a spiro center can also improve physicochemical properties such as solubility and metabolic stability, which are crucial for the development of effective drug candidates. The unique architecture of spiro compounds also provides opportunities for exploring novel chemical space and generating new intellectual property.

Overview of Diaza-Spiro Systems

Diaza-spiro systems are a subclass of spirocyclic compounds that incorporate two nitrogen atoms within their ring structures. The placement and nature of these nitrogen atoms can vary, leading to a wide range of structural diversity and chemical properties. For instance, the 1,3-diaza arrangement in the subject compound forms a dihydrouracil (B119008) ring, while other isomers such as 1,4-diazaspiro, 1,9-diazaspiro, and 3,9-diazaspiro systems have also been synthesized and investigated. These diaza-spiro scaffolds are often explored for their potential in interacting with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Research on various diaza-spiro[5.5]undecane derivatives has revealed a spectrum of biological activities, highlighting the versatility of this structural motif. For example, derivatives of 1,9-diazaspiro[5.5]undecane have been studied for their potential in treating obesity and pain. nih.gov

Historical Context of 1,3-Diazaspiro[5.5]undecane Derivatives Research

The research into spirocyclic compounds has a history stretching back over a century. researchgate.net However, dedicated research focusing specifically on 1,3-Diazaspiro[5.5]undecane-2,4-dione appears to be more recent and less extensive compared to its isomers or the broader class of spirohydantoins. Spirohydantoins, which are structurally related to dihydrouracils, have been a subject of interest for their anticonvulsant properties for a longer period.

The synthesis of spiro-fused dihydrouracils, such as the target compound, is often achieved through multi-step reaction sequences. nih.govresearchgate.netmdpi.com These synthetic routes typically involve the formation of a key intermediate containing a cyclohexyl moiety with appropriate functional groups that can then be cyclized to form the dihydrouracil ring. While specific, detailed research findings on the biological activity of this compound are not widely documented in publicly available literature, the broader class of spiro-dihydrouracils and related spiroimidazolidinones have been evaluated for various therapeutic applications. For instance, certain substituted-1,3-diazaspiro[4.5]decan-4-ones have shown promising anticonvulsant activity. researchgate.net Additionally, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel δ opioid receptor-selective agonists. nih.gov These findings in related diaza-spiro systems suggest that the this compound scaffold holds potential for biological activity and warrants further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B2506285 1,3-Diazaspiro[5.5]undecane-2,4-dione CAS No. 1340492-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-6-9(11-8(13)10-7)4-2-1-3-5-9/h1-6H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWUXAJZSPLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Diazaspiro 5.5 Undecane 2,4 Dione and Its Analogs

General Synthetic Strategies for Spirocyclic Hydantoins

The construction of the spirohydantoin core, where a single carbon atom is common to both the hydantoin (B18101) and a carbocyclic ring, can be achieved through several established methods.

A primary and widely used method is the Bucherer–Bergs reaction . This multicomponent reaction typically involves a cyclic ketone, such as cyclohexanone (B45756), which reacts with a cyanide source (e.g., potassium cyanide) and ammonium (B1175870) carbonate to form the desired spirohydantoin. nih.govalfa-chemistry.comorganic-chemistry.org The reaction works well for a variety of cyclic ketones and is valued for its operational simplicity. nih.gov The stereochemical outcome of the Bucherer–Bergs reaction is generally under thermodynamic control, yielding the more stable product where the C-4 carbonyl group of the hydantoin ring is in the less sterically hindered position. nih.govresearchgate.net For instance, the reaction of 4-tert-butylcyclohexanone (B146137) predominantly yields the isomer where the bulky tert-butyl group and the 1'-nitrogen atom are in a cis relationship. researchgate.netcdnsciencepub.com

Another classical approach is the Urech hydantoin synthesis , which involves the reaction of an α-amino acid with potassium cyanate (B1221674) under acidic conditions. nih.govwikipedia.org This method and its modifications, such as reacting α-amino nitriles with cyanates, provide a valuable alternative for constructing the spirohydantoin ring, especially in cases where the Bucherer–Bergs reaction may fail. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govmdpi.com This approach is advantageous for its atom economy, time and resource efficiency, and its ability to rapidly generate libraries of structurally diverse molecules. mdpi.com

Condensation and Cyclization Protocols

The Bucherer–Bergs reaction stands as a quintessential example of a multicomponent condensation and cyclization protocol for synthesizing spirohydantoins. alfa-chemistry.comorganic-chemistry.org The reaction mechanism is initiated by the formation of an imine from the ketone and ammonia (B1221849) (derived from ammonium carbonate), which is then attacked by a cyanide ion to form an α-amino nitrile intermediate. wikipedia.org This intermediate undergoes a series of steps involving nucleophilic addition to carbon dioxide (also from ammonium carbonate) and subsequent intramolecular cyclization to yield the final hydantoin product. alfa-chemistry.comwikipedia.org

The versatility of this reaction allows for the synthesis of a wide range of spirohydantoins by varying the starting ketone.

Starting KetoneSpirohydantoin ProductNotesReference
Cyclohexanone1,3-Diazaspiro[5.5]undecane-2,4-dioneDirect precursor to the title compound. google.com
4-tert-Butylcyclohexanone8-tert-Butyl-1,3-diazaspiro[5.5]undecane-2,4-dioneYields predominantly the cis isomer. cdnsciencepub.com nih.govcdnsciencepub.com
Cyclopentanone1,3-Diazaspiro[4.4]nonane-2,4-dioneDemonstrates applicability to different ring sizes. researchgate.net
Benzophenone5,5-Diphenylhydantoin (Phenytoin)Reaction conditions may require higher temperatures and longer times for less reactive ketones. nih.gov nih.gov

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that has been adapted for the synthesis of hydantoin derivatives. Organocatalytic methods have been developed that utilize this reaction in a cascade sequence. For example, a Lewis base-catalyzed cascade involving a nucleophilic addition followed by an aza-Michael addition between N-alkoxy β-oxo-acrylamides and isocyanates has been shown to produce highly functionalized hydantoin derivatives in excellent yields (80–98%) under mild, metal-free conditions. rsc.orgrsc.orgresearcher.life This approach highlights the utility of Michael additions in constructing complex heterocyclic scaffolds.

To construct the specific spiro[5.5]undecane framework, double Michael addition reactions are particularly powerful. This strategy typically involves a "5+1" annulation, where a five-carbon unit undergoes two sequential Michael additions with a one-carbon unit, leading to the formation of a six-membered ring.

A notable example is the base-promoted cascade cyclization of N,N-dimethyl barbituric acid with diarylideneacetones. This [5+1] double Michael addition reaction proceeds stereoselectively to afford 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in yields up to 98%. researchgate.net The reaction is initiated by the Michael addition of the barbituric acid derivative to one of the activated double bonds of the diarylideneacetone, followed by an intramolecular cyclization that constitutes the second Michael addition, thereby forming the spirocyclic core. researchgate.net

Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeYieldReference
N,N-Dimethyl barbituric acidDiarylideneacetonesDiethylamine, ambient temperature2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraonesUp to 98% researchgate.net
Meldrum's acid1,5-Diaryl-1,4-pentadien-3-oneAcidic methanolysisSpiro derivative of Meldrum's acid- researchgate.net

Catalytic Synthesis Approaches

Catalysis plays a crucial role in modern organic synthesis by enabling reactions under milder conditions, with lower catalyst loadings, and often with improved selectivity. Both organocatalysis and metal-based catalysis have been applied to the synthesis of hydantoins and their spirocyclic analogs.

Organocatalysis, using small organic molecules to accelerate reactions, offers a metal-free alternative. As mentioned, Lewis bases can catalyze cascade reactions involving aza-Michael additions to form hydantoins. rsc.org Similarly, chiral thiourea (B124793) organocatalysts based on diphenylethylenediamine (DPEN) have been used for asymmetric Michael additions of cycloketones to nitroalkenes, demonstrating the potential for stereocontrolled synthesis. mdpi.com

Lewis Acid Catalysis

Lewis acid catalysis is a powerful tool for activating substrates and promoting key bond-forming events. In the context of spirohydantoin synthesis, Lewis acids can facilitate various transformations. For instance, Magnesium triflate (Mg(OTf)₂) has been found to be an effective catalyst for the tert-amino effect reaction, which generates tetrahydroquinoline nitroester derivatives that can be readily converted into complex tetrahydroquinoline-3-spirohydantoins. rsc.orgnih.govrsc.org

While the direct Lewis acid-catalyzed Bucherer-Bergs reaction is less common, Lewis acids are employed in related multicomponent reactions that lead to spirocyclic systems. For example, Scandium(III) triflate (Sc(OTf)₃) has been used to catalyze the [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles, providing access to spiro[piperidine-3,2'-oxindoles]. nih.gov This demonstrates the potential of Lewis acids to mediate complex cyclizations for the formation of spiro-heterocycles. Ferric chloride (FeCl₃), a simple Lewis acid, has also been shown to be a highly efficient catalyst for thia-Michael additions, achieving high yields in short reaction times. srce.hr These examples underscore the broad utility of Lewis acids in facilitating the key reactions required for the assembly of complex spirocyclic structures like this compound.

Brønsted Acid Catalysis

Brønsted acid catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of substrates and facilitating a variety of transformations. In the context of synthesizing complex heterocyclic systems, Brønsted acids can promote cyclization and condensation reactions. For instance, the use of bis(trifluoromethane)sulfonimide (Tf2NH) has been reported to catalyze the intramolecular hydroamidation of terminal alkynes, leading to the diastereoselective synthesis of 1,3-disubstituted isoindolines and sultams. rsc.org While not directly applied to this compound, this methodology highlights the potential of strong Brønsted acids to facilitate the formation of nitrogen-containing rings. Chiral Brønsted acids have also been successfully employed in asymmetric dearomatization reactions to synthesize fused polycyclic enones and indolines, demonstrating their utility in constructing complex scaffolds with high stereocontrol. nih.gov

Ionic Liquid Catalysis

Ionic liquids (ILs) have garnered significant attention as environmentally benign solvents and catalysts in organic synthesis. nih.govrsc.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to volatile organic compounds. longdom.orgrushim.ru In the realm of heterocyclic synthesis, ionic liquids have been shown to be efficient catalysts for the preparation of various spiro compounds. For example, a new class of bridged alkyl ionic liquids has been developed and proven effective in catalyzing the synthesis of densely functionalized spiro[4H-pyran-3,3′-oxindole] derivatives. researchgate.net This method offers several advantages, including the use of safe solvents, the absence of toxic metal catalysts, and high atom economy. researchgate.net The application of task-specific ionic liquids, which can act as acidic or basic catalysts, further expands their utility in organic synthesis. longdom.org

Enzyme-Catalyzed Reactions

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While specific examples of enzyme-catalyzed synthesis of this compound are not extensively documented in the reviewed literature, the broader field of biocatalysis presents promising avenues. Enzymes, such as lipases and proteases, are known to catalyze a wide range of reactions, including the formation of amide and ester bonds, which are key steps in the synthesis of many heterocyclic compounds. The principles of green chemistry strongly advocate for the use of biocatalysts to reduce the environmental impact of chemical processes. mdpi.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of 2,4-diazaspiro[5.5]undecane derivatives. For example, the condensation of N,N-dimethylbarbituric acid or 1,3-diethylthiobarbituric acid with penta-1,4-diene-3-one derivatives under microwave irradiation affords substituted 2,4-diazaspiro[5.5]undecane-1,5,9-triones in high yields (78-92%) and significantly reduced reaction times (15-20 minutes). arkat-usa.organkara.edu.tr This approach has also been utilized for the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.tr

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2,4-Diazaspiro[5.5]undecane-1,5,9-trione Derivatives arkat-usa.org

EntryMethodReaction TimeYield (%)
1Conventional2-3 hoursLower
2Microwave15-20 minutes78-92

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, there is a growing interest in developing solvent-free and environmentally conscious synthetic methods. Such approaches minimize waste and reduce the use of hazardous substances. The synthesis of hydantoins, thiohydantoins, and glycocyamidines has been achieved in moderate to excellent yields at room temperature under solvent-free conditions. researchgate.net These methods often involve the simple mixing of reactants without the need for a solvent, leading to cleaner and more efficient processes. The use of water as a green solvent is another environmentally benign strategy that has been employed in the synthesis of various heterocyclic compounds. mdpi.com

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is of significant interest due to the potential for discovering enantiomerically pure compounds with specific biological activities. Asymmetric induction has been explored in the synthesis of spirohydantoins, where the use of a chiral auxiliary can lead to the preferential formation of one enantiomer. lookchem.com One strategy involves the addition of HCN to an imine prepared from an optically active benzylamine (B48309) derivative, followed by conversion to the hydantoin. lookchem.com While the direct asymmetric synthesis of the this compound core is a challenging area, the development of stereoselective methods for constructing related spirocyclic systems provides a foundation for future work in this area. researchgate.netmdpi.com

Derivatization Strategies of the this compound Core

The derivatization of the this compound core is crucial for exploring the structure-activity relationships of this class of compounds. Various strategies have been developed to introduce functional groups at different positions of the spirocyclic scaffold. For instance, alkylation and acylation at the nitrogen atoms of the hydantoin ring can be achieved to produce a range of N-substituted derivatives. mdpi.com The transformation of spiro-thiohydantoins into their corresponding spiro-hydantoin analogs can be accomplished under mild conditions, providing another route for structural modification. mdpi.com Furthermore, the synthesis of analogs of 1,4-diazaspiro[5.5]undecan-3-one has been described, showcasing methods for modifying the core structure itself. google.com These derivatization strategies are essential for the generation of compound libraries for biological screening. ucl.ac.benih.gov

N-Alkylation and N-Acylation Reactions

The hydantoin ring of this compound features two nitrogen atoms (N-1 and N-3) that are potential sites for substitution. However, their reactivity differs. The N-3 position is generally more reactive towards electrophiles due to the activating effect of the two adjacent carbonyl groups. Consequently, direct alkylation or acylation often occurs selectively at this position.

The synthesis of N-1 monosubstituted derivatives is more challenging and typically requires a protecting group strategy for the N-3 position or a multi-step synthetic route. mdpi.com A common approach involves building the hydantoin ring with the desired substituent already on the N-1 nitrogen. For instance, a reaction sequence starting from a ketone can be designed to incorporate a pre-functionalized nitrogen source, leading to the desired N-1 substituted spirohydantoin. mdpi.com The choice of base and reaction conditions can also influence the selectivity of alkylation. Strong bases like butyllithium (B86547) may be used to deprotonate specific sites, enabling targeted alkylation. mdpi.com

Acylation reactions follow similar principles, with acyl groups being introduced at the nitrogen positions to form N-acyl derivatives. These reactions are valuable for introducing a wide range of functional groups that can modulate the compound's chemical and biological properties.

Table 1: Examples of N-Alkylation and N-Acylation of Spirohydantoin Scaffolds
ReactantReagentConditionsProductReference
SpirohydantoinAlkyl Halide (e.g., Methyl Iodide)Alkaline solutionN-3 Alkylated Spirohydantoin mdpi.com
SpirohydantoinBenzyl BromideBuLiN-Benzylated Spirohydantoin mdpi.com
N-3 Protected SpirohydantoinAlkyl HalideBaseN-1 Alkylated Spirohydantoin mdpi.com

Introduction of Diverse Substituents on the Spirocyclic System

Introducing substituents directly onto the cyclohexane (B81311) ring of a pre-formed this compound is synthetically challenging. The preferred and more versatile strategy involves constructing the spirocycle from a cyclohexanone derivative that already bears the desired substituents. This "bottom-up" approach allows for extensive diversity in the final spiro-compound.

The Strecker synthesis, for example, begins with the reaction of a substituted cyclohexanone with an amine and a cyanide source (like KCN or TMSCN) to form an α-amino nitrile intermediate. acs.org This intermediate is then treated with an isocyanate, followed by acid-catalyzed cyclization to yield the spirohydantoin with substituents on the cyclohexane ring corresponding to the starting ketone. acs.org This method provides a practical route to libraries of spirohydantoins with diversification. acs.org

Table 2: Synthesis of Substituted Spirohydantoins from Substituted Cyclohexanones
Starting KetoneKey ReactionResulting Spiro-System SubstituentReference
4-MethylcyclohexanoneBucherer-Bergs ReactionMethyl group on cyclohexane ring nih.gov
4-PhenylcyclohexanoneStrecker SynthesisPhenyl group on cyclohexane ring acs.org
N-Phenethyl-4-piperidinoneStrecker SynthesisPhenethyl group on spiro-N (piperidine analog) acs.org

Functionalization of the Dione (B5365651) Moiety

The two carbonyl groups (dione moiety) of the hydantoin ring are key sites for chemical modification. One of the most common transformations is thionation, which involves converting one or both carbonyl groups into thiocarbonyl groups. Reagents such as Lawesson's reagent or phosphorus pentasulfide are effectively used for this purpose, yielding spiro-thiohydantoins or spiro-dithiohydantoins. jchemrev.com Thiohydantoins are an important class of compounds with distinct reactivity and biological profiles. jchemrev.com

Another reaction involving the dione moiety is ring-opening hydrolysis. Under alkaline conditions, the hydantoin ring can be hydrolyzed, leading to the formation of a substituted urea (B33335) derivative. researchgate.net For instance, the alkaline hydrolysis of spiro(fluorene-9,4'-imidazolidine)-2',5'-dione results in a ring-opened (9H-fluoren-9-yl)urea product. researchgate.net This transformation fundamentally alters the heterocyclic system and provides access to a different class of compounds.

Table 3: Reactions at the Dione Moiety
Starting MaterialReagent/ConditionTransformationProduct TypeReference
SpirohydantoinLawesson's ReagentThionation of C=OSpiro-thiohydantoin jchemrev.com
SpirohydantoinAlkaline HydrolysisHydantoin ring-openingSpiro-ureido acid derivative researchgate.net

Spiro-Fusion with Other Heterocyclic and Carbocyclic Systems

The this compound scaffold can be further elaborated by fusing additional rings at the spiro-center, creating more complex and sterically defined molecular architectures. These reactions often start with a precursor that is designed to undergo a subsequent ring-forming reaction.

For example, new heterocyclic rings can be constructed onto the hydantoin core. The reaction of 5-arylidene hydantoin derivatives with diazomethane (B1218177) can lead to the formation of new spiro[imidazolidine-pyrazoline]-2,4-dione derivatives, effectively fusing a pyrazoline ring at the C-5 position. ijacskros.com Another approach involves multi-component reactions. A one-pot, four-component reaction using isatin, an amino acid, an azide, and a 5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-dione can produce complex dispiro-thiazolidine derivatives. nih.gov

The fusion of carbocyclic systems has also been reported. Spiro(fluorene-9,4'-imidazolidine)-2',5'-dione represents a class where a fluorene (B118485) moiety is directly attached to the spiro-carbon of the hydantoin ring. researchgate.net Furthermore, domino reactions like the Knoevenagel/Diels-Alder condensation can be employed to build polycyclic spiro[5.5]undecane-1,5,9-triones, demonstrating a powerful strategy for creating intricate spiro-fused systems. researchgate.net

Table 4: Examples of Spiro-Fusion with Other Ring Systems
Core ScaffoldReaction TypeFused Ring SystemResulting Compound ClassReference
5-Arylidene HydantoinCycloadditionPyrazolineSpiro[imidazolidine-pyrazoline]-2,4-dione ijacskros.com
Isatin/ThiazolidinedioneMulti-component reactionOxindole, TriazoleDispiro-thiazolidine derivatives nih.gov
9-FluorenoneBucherer-Bergs typeFluoreneSpiro(fluorene-9,4'-imidazolidine)-2',5'-dione researchgate.net
Meldrum's acid/EnoneKnoevenagel/Diels-AlderSubstituted CyclohexenonePolycyclic spiro[5.5]undecane-1,5,9-triones researchgate.net

Structural Elucidation and Conformational Analysis of 1,3 Diazaspiro 5.5 Undecane 2,4 Dione and Its Derivatives

Spectroscopic Characterization Techniques

The characterization of 1,3-Diazaspiro[5.5]undecane-2,4-dione and its derivatives relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assign the chemical shifts of all protons and carbons and to understand the connectivity and spatial relationships between them.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a spiro-hydantoin like this compound, the protons of the cyclohexane (B81311) ring typically appear as a complex multiplet in the aliphatic region (around 1.0-2.0 ppm). The exact chemical shifts and coupling patterns depend on the conformational preferences of the cyclohexane ring (chair, boat, or twist-boat). The protons on the hydantoin (B18101) ring, specifically the N-H protons, would be expected to appear as broad singlets at a lower field (downfield), often in the range of 8.0-11.0 ppm, and their position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Cyclohexane CH₂ 1.2 - 1.8 m
Hydantoin CH₂ ~2.5 s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the spiro carbon, the carbonyl carbons of the hydantoin ring, and the carbons of the cyclohexane and hydantoin methylene (B1212753) groups. The spiro carbon, being a quaternary carbon, typically shows a signal around 60-80 ppm. The carbonyl carbons are characteristically found in the downfield region of the spectrum, usually between 150-180 ppm. The methylene carbons of the cyclohexane ring would appear in the aliphatic region (20-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Spiro C 60 - 80
C=O 150 - 180
Cyclohexane CH₂ 20 - 40
Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures.

COSY spectra would reveal the coupling relationships between the protons within the cyclohexane ring.

HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the assignment of the cyclohexane and hydantoin methylene signals.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is particularly useful for identifying the connectivity around the quaternary spiro carbon and the carbonyl groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the hydantoin ring, as well as C-H stretching and bending vibrations of the cyclohexane and methylene groups.

The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) groups of the hydantoin ring are expected to show strong absorption bands around 1700-1780 cm⁻¹. The presence of two carbonyl groups may lead to two distinct bands or a broad, intense band in this region. The aliphatic C-H stretching vibrations of the cyclohexane ring will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H stretch 3200 - 3400 Medium, Broad
C=O stretch 1700 - 1780 Strong
C-H stretch (aliphatic) 2850 - 3000 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound and its derivatives, electron ionization (EI) or electrospray ionization (ESI) can be employed.

Under positive-ion ESI-MS, the molecule is expected to be protonated, forming the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) would likely lead to the fragmentation of the spiro-hydantoin ring system. The fragmentation pathways for hydantoin-containing structures often involve the cleavage of the hydantoin ring itself. nih.gov For this compound, characteristic fragmentation could involve the loss of isocyanic acid (HNCO) or carbon monoxide (CO) from the hydantoin moiety. The spirocyclic linkage to the cyclohexane ring is also a potential site for fragmentation, leading to ions corresponding to the cyclohexane ring and the remaining hydantoin fragment.

A plausible fragmentation pattern for this compound in mass spectrometry is outlined below:

Fragment Ion (m/z) Proposed Structure/Loss
183[M+H]⁺ (protonated molecule)
140Loss of HNCO (isocyanic acid)
155Loss of CO (carbon monoxide)
96Ion corresponding to the protonated cyclohexane spiro fragment
87Further fragmentation of the hydantoin ring

This table presents hypothetical fragmentation data based on the general fragmentation patterns of hydantoin derivatives.

X-ray Crystallographic Analysis

The molecular structure of this compound consists of a hydantoin ring spiro-fused to a cyclohexane ring. X-ray diffraction studies on similar cyclohexanespiro-5-hydantoins reveal that the cyclohexane ring typically adopts a stable chair conformation. researchgate.net The hydantoin ring is generally planar or nearly planar. The spiro linkage introduces a tetrahedral carbon atom, defining the rigid three-dimensional orientation of the two rings.

The conformation of the cyclohexane ring can be characterized by its puckering parameters. The chair conformation is the most energetically favorable for cyclohexane and its simple derivatives, minimizing both angle strain and torsional strain.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these are hydrogen bonds. The hydantoin moiety contains two N-H groups that can act as hydrogen bond donors and two carbonyl (C=O) groups that can act as hydrogen bond acceptors.

Crystal structures of related 5,5'-substituted hydantoins show the formation of robust supramolecular synthons, particularly the R²₂(8) ring motif, where two molecules are linked by a pair of N-H···O hydrogen bonds to form a centrosymmetric dimer. acs.org These dimers can then further assemble into one-dimensional chains or two-dimensional sheets. acs.orgresearchgate.net The specific packing arrangement will depend on the steric and electronic properties of any substituents on the cyclohexane ring.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Hydrogen BondN-HC=O2.8 - 3.0Primary interaction driving crystal packing
van der Waals ForcesC-HH-C> 3.0Contribute to overall crystal stability

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are invaluable tools for investigating the structural and electronic properties of molecules, complementing experimental data.

DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and various molecular properties of this compound. A common approach involves using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). researchgate.net

These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. DFT can also be used to calculate the energies of different conformers, confirming, for example, that the chair conformation of the cyclohexane ring is the most stable. mdpi.com

Furthermore, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Calculated Property Significance
Optimized GeometryProvides bond lengths, angles, and conformational stability
HOMO-LUMO EnergiesRelates to electronic transitions and chemical reactivity
Molecular Electrostatic PotentialIndicates regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack

TD-DFT is a computational method used to calculate the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet region. These transitions would primarily involve the promotion of electrons from molecular orbitals associated with the hydantoin ring, particularly the lone pairs on the oxygen and nitrogen atoms and the π-system of the carbonyl groups, to anti-bonding orbitals. The results of TD-DFT calculations can be compared with experimentally measured UV-Vis spectra to validate the computational model and aid in the assignment of the observed absorption bands. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time, providing insights into conformational flexibility and stability. For derivatives of this compound, MD simulations serve to validate the binding poses obtained from molecular docking and to assess the stability of the ligand-receptor complex in a simulated physiological environment. nih.govnih.gov

In studies involving novel spiro-based agonists, such as derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, MD simulations are employed to confirm that the identified chemotype binds to the orthosteric site of its target receptor. nih.gov These simulations can reveal crucial information about the conformational changes in both the ligand and the protein upon binding. The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the predicted orientation. nih.gov

Furthermore, MD simulations help in understanding the role of solvent molecules and the flexibility of different parts of the molecule, which can influence binding affinity and biological activity. mdpi.com By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time, thus confirming their importance for the stability of the ligand-protein interaction. rsc.org This detailed understanding of the dynamic interactions is critical for the rational design and optimization of more potent and selective derivatives.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and the nature of the interactions. diva-portal.org This method is instrumental in structure-based drug design and has been applied to derivatives of the diazaspiro[5.5]undecane scaffold to elucidate their mechanism of action at a molecular level.

For instance, molecular docking has been utilized to study how diazaspiro-based compounds interact with specific biological targets. In a study of 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A receptor (GABA-A R), docking was used to propose a potential binding mode within the receptor's interface. soton.ac.uk The analysis identified the importance of the spirocyclic benzamide (B126) for activity and highlighted key interactions, such as hydrogen bonds and π-π stacking with specific amino acid residues like Phenylalanine and Arginine. soton.ac.uk

Similarly, in the discovery of novel δ opioid receptor (DOR) agonists based on a 1,3,8-Triazaspiro[4.5]decane-2,4-dione chemotype, docking studies were essential to suggest that these compounds bind to the orthosteric site of the receptor. nih.gov Such studies provide a structural basis for the observed biological activity and guide the synthesis of new analogs with improved affinity and selectivity. The interactions typically involve hydrogen bonds with polar residues and hydrophobic interactions with non-polar pockets within the binding site.

The following interactive table summarizes key findings from molecular docking studies on related diazaspiro structures.

Ligand ClassBiological TargetKey Interacting ResiduesTypes of InteractionReference
3,9-Diazaspiro[5.5]undecane derivativesGABA-A Receptor (β3/α1 interface)β3-Phe 200, α1-Phe 46, α1-Arg 67, β3-Arg 207π-π stacking, Charge-assisted H-bond soton.ac.uk
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesδ Opioid Receptor (DOR)Not specifiedOrthosteric site binding nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For hydantoin derivatives, including the this compound scaffold, QSAR models have been developed primarily to predict their anticonvulsant activity. nih.gov

These models use a range of molecular descriptors to quantify various aspects of a molecule's structure, such as its topology, geometry, electronic properties, and thermodynamics. nih.gov In a comprehensive QSAR analysis of hydantoin derivatives with measured anticonvulsant activity, numerical descriptors were generated and a genetic algorithm (GA) was employed to select the most relevant subsets of descriptors that could accurately predict the activity (expressed as ED₅₀ values). nih.gov

The resulting QSAR models provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological effect. For example, in the context of anticonvulsant hydantoins, an aromatic substituent at the C5 position of the hydantoin ring is considered essential for activity against maximal electroshock seizures. cutm.ac.in The predictive power of these models is rigorously validated using statistical metrics such as the squared correlation coefficient (r²) for training sets and the predictive r² (q²) for test sets. nih.gov Successful QSAR models can significantly accelerate the drug discovery process by enabling the virtual screening of large chemical libraries and prioritizing the synthesis of the most promising candidates. nih.gov

The table below presents a summary of a representative QSAR model developed for anticonvulsant hydantoin derivatives.

Model TypeBiological ActivityKey Descriptor TypesStatistical Parameters (Test Set)Reference
Genetic Algorithm (GA) based QSARAnticonvulsant (MES ED₅₀)Topological, Geometric, Electronic, Thermodynamicr² = 0.75, rms error = 0.73 ln(1/ED₅₀) nih.gov

Mechanistic Investigations of Chemical Reactions Involving 1,3 Diazaspiro 5.5 Undecane 2,4 Dione

Reaction Mechanism Elucidation

The formation and transformation of spirohydantoin systems like 1,3-diazaspiro[5.5]undecane-2,4-dione often proceed through complex, multi-step mechanisms or concerted pericyclic reactions. Elucidating these pathways is key to optimizing synthetic protocols.

One of the primary methods for synthesizing the spirocyclic core involves cycloaddition reactions. These reactions are typically concerted, meaning that bond breaking and bond formation occur in a single step through a cyclic transition state. researchgate.net Two major classes of cycloaddition are employed:

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule with a double or triple bond) to form a six-membered ring. chesci.comrsc.org For the synthesis of spirohydantoins, a common strategy utilizes 5-methylidene-hydantoins as the dienophile, which contains an exocyclic double bond that reacts with a 1,3-diene. mdpi.com The reaction proceeds through a concerted mechanism where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile's exocyclic double bond interact to simultaneously form two new sigma bonds, constructing the spirocyclic framework. researchgate.net

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction occurs between a 1,3-dipole (a three-atom, four-π-electron system) and a dipolarophile to create a five-membered ring. researchgate.netwikipedia.org In the context of spirohydantoin synthesis, 5-iminohydantoins can act as dipolarophiles, reacting with 1,3-dipoles like nitrile oxides. nih.gov The mechanism is also concerted and pericyclic, proceeding through a transition state where the orbitals of the dipole and dipolarophile overlap to form the new heterocyclic ring spiro-fused to the hydantoin (B18101) moiety. wikipedia.org

Beyond synthesis, spirohydantoins can undergo further transformations. For instance, the conversion of spiroiminodihydantoin to guanidinohydantoin (B12948520) under acidic conditions has been studied computationally. The proposed mechanism involves a proton-assisted hydration of a carbonyl group to form a gem-diol, which subsequently leads to the opening of the iminohydantoin ring. This intermediate then undergoes decarboxylation and tautomerization to yield the final product. sci-hub.se

Regioselectivity and Stereoselectivity in Spirocyclic Formation

When multiple products can be formed in a reaction, selectivity becomes a critical aspect. In the synthesis of spirocycles, regioselectivity refers to the control of the orientation of the reacting partners, while stereoselectivity refers to the control of the three-dimensional arrangement of the atoms in the product. chemistrysteps.com

Regioselectivity: In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the formation of constitutional isomers is possible. chemistrysteps.comyoutube.com The outcome is largely governed by the electronic properties of the substituents on both components. The general rule, explained by Frontier Molecular Orbital (FMO) theory, is that the most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile. chemistrysteps.com This is often predicted by analyzing the resonance structures of the reactants to identify partial positive and negative charges. chemistrysteps.comyoutube.com For example, a diene with an electron-donating group (EDG) at the 1-position typically yields an "ortho" product, while an EDG at the 2-position favors the "para" product. masterorganicchemistry.com

In 1,3-dipolar cycloadditions, regioselectivity is also explained by FMO theory. researchgate.net The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the combination of atoms with the largest orbital coefficients in the interacting frontier orbitals. chesci.com

Stereoselectivity: The Diels-Alder reaction is known for its high degree of stereoselectivity, particularly when cyclic dienes are used, leading to the formation of bridged bicyclic products. Two possible stereoisomers, endo and exo, can be formed. chemistrysteps.com

Endo product: The substituents on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system. chemistrysteps.com This product is often favored under kinetic control due to favorable secondary orbital interactions in the transition state. csbsju.edu

Exo product: The substituents on the dienophile point away from the larger bridge. This isomer is typically more sterically favored and thus more thermodynamically stable. nih.govchemistrysteps.com

In the synthesis of spiro-hydantoins via the [4+2] cycloaddition of 5-methylidene-hydantoins with cyclic dienes, the formation of exo-isomers has been shown to be predominant. mdpi.com This preference can be influenced by factors such as steric hindrance and the specific reaction conditions employed. nih.gov

Table 1: Stereochemical Outcome in Diels-Alder Reactions for Spirohydantoin Synthesis
ReactantsMajor Product TypeControlling FactorReference
5-Methylidene-hydantoin + Cyclic DieneExo-isomerSteric hindrance / Thermodynamic stability mdpi.com
General Cyclic Diene + DienophileEndo-isomerKinetic control (Secondary orbital interactions) chemistrysteps.comcsbsju.edu

Reactivity of the Hydantoin Moiety

The hydantoin ring within the this compound structure contains several reactive sites that can be targeted for chemical modification. These include the two nitrogen atoms (N1 and N3) and the two carbonyl groups (C2 and C4).

The nitrogen atoms of the hydantoin ring are nucleophilic and can undergo reactions such as alkylation and acylation. rsc.orgmdpi.com The reactivity of these nitrogens is influenced by their position relative to the carbonyl groups. The N3 atom is situated between two carbonyl groups, which increases its acidity and can affect its reactivity compared to the N1 atom, which is adjacent to only one carbonyl group. researchgate.net Studies have shown that N(3)-substituted hydantoins can be successfully N(1)-alkylated using alkyl halides in the presence of a base like sodium hydride. rsc.org It is also possible to achieve full alkylation at both nitrogen positions as well as the C5 carbon under phase-transfer catalysis conditions. nih.gov

The carbonyl groups of the hydantoin ring are electrophilic centers due to the polarization of the carbon-oxygen double bond. They are susceptible to nucleophilic attack. libretexts.org While aldehydes and ketones typically undergo nucleophilic addition, the carbonyls in the hydantoin ring, being part of an amide-like system, can potentially undergo nucleophilic acyl substitution, although this is less common than reactions at the nitrogen atoms. The electrophilicity of the carbonyl carbon makes it a target for attack by electron-rich species. libretexts.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

Substituents attached to the spirocyclic core or the reacting partners can significantly influence the kinetics (reaction rate) and thermodynamics (product stability and equilibrium position) of chemical reactions. These effects are generally categorized as electronic (inductive and resonance effects) or steric.

The Hammett equation is a powerful tool used to quantify the electronic influence of substituents on the rate and equilibrium constants of reactions involving aromatic rings. pharmacy180.comwikipedia.org It relates reaction rates (k) or equilibrium constants (K) for a series of substituted compounds to the values for the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). walisongo.ac.id A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. rsc.org Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating a buildup of positive charge. wikipedia.org For instance, in the acid-induced ring-opening of rhodamine-based spirolactams, the fluorescence turn-on rates were found to increase as the substituent on an aniline (B41778) ring was tuned from electron-donating (methoxy) to electron-withdrawing (nitro). rsc.org This effect was explained by the destabilization of a reaction intermediate by the electron-withdrawing substituent, thus speeding up the reaction. rsc.org

In cycloaddition reactions, substituents play a crucial role in modulating the energies of the frontier molecular orbitals (HOMO and LUMO). Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (in a normal-demand Diels-Alder reaction) decrease the HOMO-LUMO energy gap, leading to a faster reaction rate. sci-hub.se

The final product distribution can be determined by either kinetic or thermodynamic control. wikipedia.orgdalalinstitute.comlibretexts.org

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium is established, and the major product is the most stable one (the thermodynamic product), regardless of how quickly it is formed. libretexts.orgmasterorganicchemistry.com

The stereochemical outcome of the Bucherer-Bergs reaction to form spirohydantoins, for example, is often under thermodynamic control, yielding the product where the C4-carbonyl group is in the less sterically hindered position. nih.gov

Table 2: General Influence of Substituents and Conditions on Reaction Control
ConditionFavored ControlMajor ProductCharacteristicsReference
Low Temperature, Short Reaction TimeKineticKinetic ProductFormed fastest (lower activation energy) libretexts.orgmasterorganicchemistry.com
High Temperature, Long Reaction TimeThermodynamicThermodynamic ProductMost stable (lower Gibbs free energy) libretexts.orgmasterorganicchemistry.com
Electron-Withdrawing Group on DienophileKinetic (Rate)Accelerated ReactionLowers LUMO energy, reducing HOMO-LUMO gap sci-hub.se
Electron-Donating Group on DieneKinetic (Rate)Accelerated ReactionRaises HOMO energy, reducing HOMO-LUMO gap sci-hub.se

Biological Activity and Pharmacological Potential of 1,3 Diazaspiro 5.5 Undecane 2,4 Dione Derivatives in Vitro Studies

Anticonvulsant Activity Profiles

Derivatives of spirohydantoins, which include the diazaspiro undecane (B72203) core, have been evaluated for their anticonvulsant properties. While direct studies on 1,3-diazaspiro[5.5]undecane-2,4-dione are limited, research on the closely related 1,3-diazaspiro[4.5]decan-4-one scaffold provides significant insights into the potential of this compound class. These derivatives have been assessed in standard preclinical screening models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

In these studies, certain spiroimidazolidinone derivatives demonstrated noteworthy activity. For instance, some compounds showed potent efficacy in the scPTZ screen, a model for absence seizures. One of the most active derivatives exhibited an ED50 value significantly lower than the reference drugs phenobarbital (B1680315) and ethosuximide (B1671622). nih.gov In the MES screen, which is a model for generalized tonic-clonic seizures, most tested compounds showed moderate to weak activity, although some derivatives displayed significant protection at specific concentrations. nih.govresearchgate.net Importantly, these active compounds generally did not exhibit motor impairment in neurotoxicity tests, indicating a favorable preliminary safety profile. nih.govresearchgate.net

Compound ClassTest ModelActivity HighlightReference
Spiroimidazolidinone DerivativesscPTZED50 value reported to be 5-fold lower than phenobarbital and 83.6-fold lower than ethosuximide for the most active compound. nih.gov
Spiroimidazolidinone DerivativesMESOne derivative showed 100% protection at 0.09 mmol/kg. nih.gov
Substituted 1,3-diazaspiro[4.5]decan-4-onesscPTZPotent activity observed with ED50 values as low as 0.0012 mmol/kg for some derivatives. researchgate.net
Substituted 1,3-diazaspiro[4.5]decan-4-onesMESModerate activity, with one compound showing an ED50 of 0.016 mmol/kg. researchgate.net

Anticancer and Antitumor Activities

The anticancer potential of diazaspiro undecane derivatives has been an area of active investigation, with studies revealing their ability to inhibit the growth of various cancer cell lines through different mechanisms.

Novel diazaspiro undecane derivatives have demonstrated cytotoxic effects against hepatocellular carcinoma (HCC) cells. researchgate.net In a study evaluating newly synthesized compounds against the liver adenocarcinoma SK-HEP-1 cell line, derivatives with different substituents were tested. The results, obtained via MTT assay, indicated varying degrees of cytotoxicity. Specifically, derivatives substituted with p-fluorophenyl and phenyl groups were found to be the most cytotoxic, exhibiting the lowest IC50 values. researchgate.net Thiophene-substituted and 5-methyl furyl-substituted compounds were less potent but still showed potential as chemotherapeutic agents. researchgate.net

Other studies on related spiro compounds have shown broad-spectrum antiproliferative effects against a panel of cancer cell lines, including human liver (HepG-2), prostate (PC-3), breast (MCF-7), and colorectal (HCT116) carcinoma cells. researchgate.netnih.govresearchgate.net

Compound DerivativeCell LineActivity (IC50)Reference
p-fluorophenyl substituted diazaspiro undecaneSK-HEP-1 (Liver Adenocarcinoma)47.46 µg/ml researchgate.net
phenyl substituted diazaspiro undecaneSK-HEP-1 (Liver Adenocarcinoma)46.31 µg/ml researchgate.net
thiophene substituted diazaspiro undecaneSK-HEP-1 (Liver Adenocarcinoma)109 µg/ml researchgate.net
5-methyl furyl substituted diazaspiro undecaneSK-HEP-1 (Liver Adenocarcinoma)125 µg/ml researchgate.net
1,4-benzodioxine derivativeHepG2, PC-3, MCF-7, A549< 10 μM researchgate.net

The cytotoxic effects of this class of compounds are attributed to several mechanisms, with the induction of apoptosis being a key factor. Research on imidazolidin-4-one (B167674) derivatives, a related structure, found that certain compounds could induce apoptosis in colorectal cancer cells (HCT116 and SW620) through the mitochondrial pathway. researchgate.net This process was linked to the generation of reactive oxygen species (ROS). researchgate.net Furthermore, studies on other substituted thiourea (B124793) derivatives have shown that they can induce late-stage apoptosis in colon cancer cell lines. nih.gov Another identified mechanism for a related benzodioxine derivative is the inhibition of tubulin polymerization, which disrupts the cell cycle and leads to cell death. researchgate.net

Derivatives of diazaspiro compounds have shown potential in modulating key oncogenic signaling pathways. Although not specific to the this compound core, a study on a pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine derivative containing a 1,9-diazaspiro[5.5]undecane moiety identified it as a potent inhibitor of Cyclin-dependent kinase 7 (CDK7). nih.gov CDK7 is a crucial component of the cell cycle machinery, and its inhibition represents a viable strategy for cancer treatment. The compound exhibited an IC50 value of ≤5 nM, placing it among the most potent inhibitors in the tested library. nih.gov This highlights the potential for diazaspiro scaffolds to serve as a basis for the development of targeted cancer therapies.

Antimicrobial Activity

A review of the available scientific literature did not yield specific in vitro studies on the antibacterial activity of this compound or its direct derivatives. While research exists on the antimicrobial properties of other spirocyclic and heterocyclic compounds, such as thiazolidine-2,4-diones and various triazine or oxadiazole derivatives, these findings cannot be directly extrapolated to the this compound core structure. nih.govgoums.ac.irbiointerfaceresearch.com Therefore, the antibacterial spectrum and efficacy for this specific class of compounds remain an area for future investigation.

Antifungal Spectrum and Efficacy

Derivatives of diazaspiro compounds have demonstrated notable antifungal properties. Studies on related spirocyclic structures, such as thiohydantoin analogues containing a spirocyclic butenolide, have shown excellent inhibitory activities against various developmental stages of the pathogenic oomycete Phytophthora capsici. nih.gov For instance, compound 5j from a specific study effectively inhibited mycelial growth, sporangium production, zoospore release, and cystospore germination with EC50 values of 0.38, 0.25, 0.11, and 0.026 μg/mL, respectively. nih.gov

Furthermore, certain diazaspiro[4.5]decan-1-one derivatives have exhibited a broad-spectrum antifungal activity in vitro, with efficacy equal to that of established antifungal agents like fluconazole (B54011) and polyoxin (B77205) B. researchgate.net Some of these compounds also showed significant activity against fluconazole-resistant strains of C. albicans and C. neoformans. researchgate.net Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives demonstrated potent effects against several Candida species. nih.gov Compound 3l, featuring a 2,4-dichlorophenyl group, was particularly active against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL. nih.gov

Table 1: Antifungal Activity of Selected Spirocyclic Derivatives

Compound ClassSpecific DerivativeFungal SpeciesActivity MetricValueReference
Thiohydantoin-Spirocyclic ButenolideCompound 5jPhytophthora capsici (Mycelial Growth)EC500.38 µg/mL nih.gov
Thiohydantoin-Spirocyclic ButenolideCompound 5jPhytophthora capsici (Sporangium Production)EC500.25 µg/mL nih.gov
Diazaspiro[4.5]decan-1-oneCompounds 9a, 9d, 9h, 9s, 9tVarious FungiEfficacyEqual to Fluconazole researchgate.net
1,3,4-ThiadiazoleCompound 3lCandida albicansMIC5 µg/mL nih.gov
1,3,4-ThiadiazoleCompound 3kCandida albicansMIC10 µg/mL nih.gov

Antiviral Activity

The antiviral potential of spirohydantoin and related diazaspiro structures has been investigated against several viruses. A novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of various viral families, including multiple strains of Human Immunodeficiency Virus (HIV), by blocking heparan sulfate (B86663) receptors on the host cell surface. nih.gov This compound, dispirotripiperazine 2, showed high efficacy against HIV-1 and HIV-6S strains with IC50 values of 1.37 and 1.17 μM, respectively. nih.gov

In other research, S-glucosylated thiohydantoin derivatives were identified as active agents against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). nih.gov Specifically, 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin and its 3-(4-chlorophenyl) analog were the most active compounds identified in the study. nih.gov Additionally, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and found to inhibit the replication of human coronavirus 229E. semanticscholar.orgresearchgate.net The most potent among these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (compound 8n), which had an EC50 value of 5.5 µM. semanticscholar.orgresearchgate.net

Table 2: Antiviral Activity of Selected Spiro and Hydantoin (B18101) Derivatives

Compound ClassSpecific DerivativeVirusActivity MetricValueReference
Pyrimidyl-di(diazaspiroalkane)Dispirotripiperazine 2HIV-1IC501.37 µM nih.gov
Pyrimidyl-di(diazaspiroalkane)Dispirotripiperazine 2HIV-6SIC501.17 µM nih.gov
S-Glucosylated Thiohydantoin5-(2-thienylmethylene)-3-phenyl...HSV-1 & HSV-2ActivityHigh nih.gov
1-thia-4-azaspiro[4.5]decan-3-oneCompound 8nHuman Coronavirus 229EEC505.5 µM semanticscholar.orgresearchgate.net
1-thia-4-azaspiro[4.5]decan-3-oneCompound 8lHuman Coronavirus 229EEC5018 µM semanticscholar.org

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to this compound is primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation. openmedicinalchemistryjournal.comjpp.krakow.pl While COX-1 is involved in physiological functions, COX-2 is typically induced during inflammation, making it a prime target for anti-inflammatory drugs. jpp.krakow.plmdpi.comnih.gov A series of 5,5-diarylhydantoin derivatives bearing a methylsulfonyl COX-2 pharmacophore were designed as selective COX-2 inhibitors. researchgate.net These compounds showed greater selectivity than the reference drug celecoxib. researchgate.net The anti-inflammatory activity of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, whereas adverse effects are often linked to the inhibition of COX-1. mdpi.com Research has focused on developing selective COX-2 inhibitors to minimize side effects. openmedicinalchemistryjournal.com

Table 3: COX-2 Inhibition by Hydantoin and Related Derivatives

Compound ClassSpecific DerivativeEnzymeActivity MetricValue (µM)Reference
5,5-DiarylhydantoinDerivative 2COX-2IC500.060 researchgate.net
Thiazolyl-hydrazine-methyl sulfonylCompound 34COX-2IC500.140 nih.gov
Virtual Screened CompoundT0511-4424COX-2IC500.69 openmedicinalchemistryjournal.com
Virtual Screened CompoundZu-4280011COX-2IC500.76 openmedicinalchemistryjournal.com
Virtual Screened CompoundPhar-95239COX-2IC500.82 openmedicinalchemistryjournal.com

Central Nervous System (CNS) Activities

Spirohydantoin derivatives have been evaluated for their effects on the central nervous system, with a particular focus on anticonvulsant properties. A study on spirohydantoins derived from camphor (B46023) isomers found that they conferred strong anticonvulsive properties. nih.gov When challenged with the convulsant pentylenetetrazol, mice pretreated with the l-camphor derivative showed no seizure manifestations. nih.gov

Similarly, a series of novel spiroimidazolidinone derivatives (structurally related to 1,3-diazaspiro[4.5]decan-4-ones) were assessed for anticonvulsant activity. nih.govresearchgate.net Compound 8w was identified as the most active in the subcutaneous pentylenetetrazole (scPTZ) screening test, with an ED50 value significantly lower than the reference drugs phenobarbital and ethosuximide. nih.govresearchgate.net Another compound, 8a, displayed 100% protection in the maximal electroshock seizure (MES) test. nih.govresearchgate.net Importantly, these compounds did not show minimal motor impairment in neurotoxicity tests. nih.govresearchgate.net

Table 4: Anticonvulsant Activity of Spirohydantoin and Spiroimidazolidinone Derivatives

Compound ClassSpecific DerivativeAssayResultReference
Camphor-derived Spirohydantoinl-camphor derivativePentylenetetrazol challengeComplete protection from seizures nih.gov
SpiroimidazolidinoneCompound 8wscPTZ screenMost active derivative (low ED50) nih.govresearchgate.net
SpiroimidazolidinoneCompound 8aMES screen100% protection at 0.09 mmol/kg nih.govresearchgate.net

Enzyme Inhibition Studies

Beyond COX enzymes, diazaspiro[5.5]undecane derivatives have been studied for their inhibitory effects on other key enzymes.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govbionity.comnih.gov A series of (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives were designed and synthesized as α-glucosidase inhibitors. researchgate.netresearchgate.net The findings showed that these novel compounds were significant inhibitors of the enzyme. researchgate.netresearchgate.net Among them, compounds SPO-7 and SPO-9 demonstrated the most potent inhibition, with IC50 values of 49.96 and 63.15 nmol, respectively. researchgate.netresearchgate.net Molecular docking studies confirmed strong interactions between these compounds and the active site of α-glucosidase. researchgate.netresearchgate.net Other studies on different heterocyclic scaffolds, such as thiazolidine-2,4-dione derivatives, have also yielded potent α-glucosidase inhibitors, underscoring the potential of this therapeutic strategy. nih.govisfcppharmaspire.com

Table 5: Alpha-Glucosidase Inhibition by Diazaspiro[5.5]undecane Derivatives

Compound ClassSpecific DerivativeActivity MetricValueReference
(4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecaneSPO-7IC5049.96 nmol researchgate.netresearchgate.net
(4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecaneSPO-9IC5063.15 nmol researchgate.netresearchgate.net
Thiazolidine-2,4-dioneCompound 6kIC505.44 µM nih.gov
Thiazolidine-2,4-dioneCompound 6hIC506.59 µM nih.gov
Thiazolidine-2,4-dioneCompound 6bIC507.72 µM nih.gov

Urease Inhibition

Currently, there is no publicly available scientific literature detailing in vitro studies on the urease inhibition potential of this compound derivatives.

Human Aldose Reductase Inhibition

In vitro research specifically investigating the inhibition of human aldose reductase by this compound derivatives has not been reported in the available scientific literature.

Human Leucocyte Elastase Inhibition

There are no available in vitro studies in the public domain that evaluate the inhibitory activity of this compound derivatives against human leucocyte elastase.

Farnesyl Transferase Inhibition

Publicly accessible scientific literature does not currently contain in vitro studies on the farnesyl transferase inhibitory properties of this compound derivatives.

NS5-Methyltransferase Inhibition

There is no information available in the public scientific domain regarding in vitro studies of this compound derivatives as inhibitors of NS5-Methyltransferase.

Receptor Modulation and Binding Studies

Dopamine (B1211576) D3 Receptor (D3R) Affinity and Selectivity

While specific studies on this compound are not available, research on closely related arylated diazaspiro alkane cores has demonstrated significant potential for developing potent and highly selective Dopamine D3 Receptor (D3R) antagonists. The D3 receptor is a key target in the central nervous system for treating various neurological and neuropsychiatric disorders, including substance abuse. The primary challenge in developing D3R-selective ligands is overcoming the high homology with the D2 receptor. nih.gov

A series of novel diazaspiro alkane analogues were synthesized and evaluated for their binding affinity at D3 and D2 receptors through radioligand binding assays. nih.gov Several of these compounds displayed favorable D3R affinity with Ki values ranging from 25.6 to 122 nM. nih.gov More notably, these compounds exhibited remarkable selectivity for the D3R over the D2R, with selectivity ratios ranging from 264-fold to as high as 905-fold. nih.gov

The research highlights that the diazaspiro scaffold can serve as a viable core structure for designing D3R selective antagonists. The variation in the arylated substituents on the diazaspiro core allows for the modulation of binding affinity and selectivity. nih.gov

Table 1: In Vitro Dopamine D3 Receptor (D3R) and D2 Receptor (D2R) Binding Affinities and Selectivity of Representative Arylated Diazaspiro Alkane Analogues

CompoundD3R Ki (nM)D2R Ki (nM)D2/D3 Selectivity Ratio
11 122>10,000>82
14 25.66,760264
15a 31.2>10,000>321
15c 41.3>10,000>242

Data sourced from Reilly et al., 2017. nih.gov

This high degree of selectivity is a crucial factor in minimizing the potential side effects associated with the non-selective modulation of dopamine receptors. nih.gov The development of such selective D3R antagonists is a significant step toward novel therapeutics for conditions linked to the mesolimbic pathway, such as substance use disorders. nih.gov

CCR5 Receptor Modulation

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. nih.gov Consequently, antagonists of this receptor are a promising class of antiretroviral drugs. nih.gov Spirodiketopiperazine-based compounds, which include the this compound moiety, have been identified as potent CCR5 antagonists. nih.govnih.gov

Initial research identified spirodiketopiperazines with significant anti-HIV activity in vitro. nih.gov Structure-activity relationship studies revealed that hydroxylation of the lead compounds could enhance their anti-HIV potency. nih.govnih.gov For instance, the introduction of a hydroxyl group at a specific position on a lead compound's analogue resulted in higher in vitro anti-HIV potency compared to the non-hydroxylated version. nih.gov This led to the development of new orally-available spirodiketopiperazine CCR5 antagonists with improved pharmaceutical profiles. nih.govnih.gov Further optimization efforts focused on balancing metabolic stability and potency, leading to selective and potent analogs with favorable pharmacokinetic properties. nih.gov

Table 1: In Vitro Anti-HIV Activity of Spirodiketopiperazine CCR5 Antagonists
CompoundModificationReported In Vitro Activity
Lead Compound 2Non-hydroxylatedPotent anti-HIV activity
Compound 4Hydroxylated Derivative of Compound 2Higher anti-HIV potency than Compound 2 nih.gov
SCH 351125Piperidino-piperidine basedPotent activity against RANTES binding (Ki = 2 nM), subnanomolar activity in blocking viral entry researchgate.net

LFA-1/ICAM-1 Interaction Inhibition

Leukocyte Function-Associated Antigen-1 (LFA-1) is an integrin expressed on all leukocytes that plays a crucial role in the immune response. nih.govresearchgate.net Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) facilitates the tight adhesion of leukocytes to the endothelium, a key step in inflammation. nih.govnih.gov Blocking this protein-protein interaction is a valid therapeutic strategy for treating inflammatory and autoimmune diseases. researchgate.netnih.govnih.gov

Derivatives of this compound, also referred to as bicyclic[5.5]hydantoin scaffolds, have been designed and synthesized as potent LFA-1 antagonists. nih.gov These small molecules are designed to bind to an allosteric site on the LFA-1 I-domain, known as the IDAS site (I-Domain Allosteric Site), preventing the conformational changes required for high-affinity binding to ICAM-1. researchgate.net This mechanism effectively inhibits the LFA-1/ICAM-1 interaction. nih.govresearchgate.net

Table 2: In Vitro LFA-1/ICAM-1 Interaction Inhibition by Bicyclic[5.5]Hydantoin Derivatives
Compound ScaffoldTarget SiteMechanism of ActionTherapeutic Potential
Bicyclic[5.5]hydantoinLFA-1 I-Domain (IDAS site) researchgate.netAllosteric inhibition, preventing conformational change required for ICAM-1 binding researchgate.netAnti-inflammatory diseases nih.gov
Tetrahydroisoquinoline (THIQ)-derivedLFA-1Antagonist of LFA-1/ICAM-1 interaction nih.govDry eye disease nih.gov

Nociceptin/Orphanin FQ Opioid Peptide (NOP) Receptor Agonism

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as ORL-1, is the fourth member of the opioid receptor family. mdpi.comnih.gov It is involved in various biological functions, including pain, anxiety, and depression. nih.gov Agonists of the NOP receptor are considered to have significant therapeutic potential. nih.goveurekaselect.com

While direct studies on this compound derivatives as NOP agonists are limited in the reviewed literature, structurally related N-substituted spiropiperidine analogues have been extensively studied. nih.gov These compounds have shown potent agonistic activity at the NOP receptor. Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the binding modes of these spirocyclic agonists and to guide the rational design of new analogues with improved activity. nih.gov Separately, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, a related spiro-hydantoin structure, have been identified as novel selective agonists for the delta opioid receptor (DOR), highlighting the utility of this chemical scaffold in modulating opioid receptor activity. nih.govnih.govresearchgate.net

Antioxidant Activity Investigations

Antioxidant compounds are crucial for protecting against cellular damage caused by reactive oxygen species. nih.gov The development of novel synthetic antioxidants is an area of significant interest in medicinal chemistry. nih.govmdpi.com

The antioxidant potential of various heterocyclic compounds has been evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov For example, studies on new 3-substituted-2-oxindole derivatives have demonstrated moderate to good antioxidant activities, with some compounds showing a concentration-dependent increase in radical scavenging. nih.gov While specific studies focusing solely on the antioxidant activity of this compound derivatives were not prominent in the reviewed literature, the general applicability of these assays suggests a potential area for future investigation for this class of compounds. The presence of electron-donating or withdrawing groups on related aromatic heterocyclic structures has been shown to significantly affect their free radical scavenging ability. pharmacoj.com

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For derivatives of this compound, SAR studies have provided critical insights into optimizing their pharmacological effects.

Impact of Substituent Position and Nature on Biological Effects

SAR studies on spirodiketopiperazine-based CCR5 antagonists have shown that modifications at various positions can dramatically influence potency. nih.gov As mentioned previously, the introduction of a hydroxyl group at a specific position of the spirocyclic core was found to increase anti-HIV activity. nih.govnih.gov

In the context of LFA-1 antagonists with a bicyclic[5.5]hydantoin scaffold, the nature and position of substituents on the aromatic rings attached to the core are critical. nih.gov For example, specific substitution patterns on a phenyl ring are often required for potent inhibition of the LFA-1/ICAM-1 interaction. These studies help in fine-tuning the molecule to achieve optimal binding affinity and selectivity for the target protein. nih.govresearchgate.net

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov This strategy is a key tool for optimizing drug candidates. researchgate.net

In the development of compounds targeting various receptors, diazaspiroalkane cores have been successfully used as bioisosteres for other cyclic systems, such as piperazine (B1678402). mdpi.com For example, replacing a piperazine moiety in a lead compound with a diazaspiroalkane has been explored to modulate affinity and selectivity for the σ2 receptor. mdpi.com While this particular replacement led to a reduction in affinity for σ2R in one study, it demonstrates the principle of using spirocyclic systems to explore new chemical space and alter pharmacological profiles. mdpi.com This approach can be applied to this compound derivatives to modify their activity, attenuate toxicity, or alter pharmacokinetics. cambridgemedchemconsulting.com

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This technique is instrumental in understanding the structure-activity relationships (SAR) of a series of compounds and in designing new, more potent derivatives. For derivatives of this compound, also known as spiro[5.5]undecane hydantoin, pharmacophore modeling helps to elucidate the key molecular interactions with their biological targets.

While specific pharmacophore models exclusively for this compound derivatives are not extensively detailed in publicly available literature, the principles of such models can be inferred from studies on structurally related spirohydantoin and diazaspiro compounds. These studies consistently highlight a common set of pharmacophoric features crucial for their biological activities.

A typical pharmacophore model for this class of compounds, particularly for activities such as anticonvulsant or central nervous system (CNS) receptor modulation, generally includes a combination of the following features:

Hydrogen Bond Acceptors (HBA): The two carbonyl groups (at positions 2 and 4) of the hydantoin ring are prominent hydrogen bond acceptors. These features are critical for anchoring the ligand within the binding pocket of the target protein through hydrogen bonding interactions.

Hydrogen Bond Donors (HBD): The nitrogen atoms of the hydantoin ring (at positions 1 and 3), when unsubstituted, can act as hydrogen bond donors. This capability for hydrogen bonding is a significant factor in the interaction with biological macromolecules.

Hydrophobic/Aromatic Regions: The spirocyclic cyclohexane (B81311) ring provides a bulky, hydrophobic scaffold. Substitutions on this ring or on the hydantoin nitrogen atoms with aromatic or aliphatic groups introduce additional hydrophobic or aromatic features. These are often essential for occupying hydrophobic pockets within the receptor, thereby enhancing binding affinity and selectivity.

Computational studies on analogous compounds, such as 1,3-diazaspiro[4.5]decan-4-ones, have led to the development of 3D pharmacophore models that correlate well with their observed anticonvulsant activities. researchgate.net These models typically map the spatial arrangement of the aforementioned features, providing a template for the design of new derivatives with potentially improved potency.

The table below illustrates a generalized representation of pharmacophoric features and their typical contributions to the biological activity of spirohydantoin derivatives, based on data from related compound series.

Pharmacophoric FeatureStructural MoietyPostulated Interaction
Hydrogen Bond AcceptorCarbonyl groups (C=O) at positions 2 and 4 of the hydantoin ringFormation of hydrogen bonds with amino acid residues in the active site of the target protein.
Hydrogen Bond DonorAmide groups (N-H) at positions 1 and 3 of the hydantoin ringDonation of a hydrogen bond to an acceptor group on the receptor, contributing to binding affinity.
Hydrophobic RegionSpirocyclic cyclohexane ringVan der Waals interactions with nonpolar residues in a hydrophobic pocket of the biological target.
Aromatic FeaturePhenyl or other aromatic substituents on the core structureπ-π stacking or other aromatic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Advanced Applications and Materials Science Contributions of 1,3 Diazaspiro 5.5 Undecane 2,4 Dione Derivatives

Role as Versatile Building Blocks in Organic Synthesis

The 1,3-diazaspiro[5.5]undecane-2,4-dione core, as a derivative of hydantoin (B18101), belongs to a class of heterocyclic scaffolds that are of significant interest to the pharmaceutical industry. Substituted hydantoins are known to possess a wide array of biological activities. The spirocyclic nature of the this compound scaffold imparts a distinct three-dimensional geometry, a desirable trait in modern drug design for improving target specificity and modulating physicochemical properties like solubility and metabolic stability. bldpharm.com

Spiro-hydantoin derivatives are recognized as valuable intermediates in the synthesis of druglike molecules. nih.gov The synthesis of libraries of spiro-hydantoins allows for the exploration of diverse chemical space, which is crucial for identifying new therapeutic agents. nih.gov For instance, various spirohydantoin derivatives have been investigated for their antiproliferative effects against cancer cell lines. mdpi.com

While the broader class of spiro-hydantoins serves as a foundation for creating complex bioactive molecules, specific documented examples utilizing this compound as a starting building block for further synthetic elaboration are not widely reported in current scientific literature. Its structural complexity presents both a challenge and an opportunity for synthetic chemists to develop novel methodologies for its functionalization, potentially unlocking new classes of compounds with unique biological or material properties.

Properties of the Parent Compound: this compound
PropertyValue
Chemical FormulaC9H14N2O2
Molecular Weight182.22 g/mol
IUPAC NameThis compound
Core StructureSpiro-hydantoin

Development of Novel Materials

The incorporation of rigid, well-defined scaffolds into polymers and other materials can lead to novel properties, such as enhanced thermal stability, specific optical characteristics, or controlled morphology. Spirocyclic compounds, due to their conformational rigidity, are attractive candidates for the development of new materials. mdpi.com However, a review of the current scientific literature indicates that derivatives of this compound have not yet been specifically explored or reported for applications in materials science, such as in the development of novel polymers or framework materials. The potential for these derivatives to act as monomers or structural modifiers in polymer chemistry remains an open area for future research.

Applications in Dye Chemistry

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants used across various industries. mdpi.com The properties of these dyes can be finely tuned by altering the chemical structure of the aromatic or heterocyclic rings attached to the azo group. While a vast number of heterocyclic compounds have been used to create novel dyes with specific colors and fastness properties, there are currently no specific reports in the scientific literature on the use of this compound derivatives as coupling components or diazo components in the synthesis of azo dyes. The electron-withdrawing nature of the dione (B5365651) functionality could potentially influence the colorimetric properties if incorporated into a dye structure, suggesting a possible but as yet unexplored application.

Potential in Hole-Transporting Materials

In the field of organic electronics, particularly in perovskite solar cells (PSCs), hole-transporting materials (HTMs) are a critical component for achieving high efficiency and stability. Spiro-conjugated molecules are a prominent class of HTMs, with the benchmark material being spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene). The spiro-center in these molecules helps to create a stable, amorphous morphology that is beneficial for charge transport and film formation. mdpi.com

Ideal HTMs should possess suitable energy levels for efficient hole extraction from the perovskite layer, high hole mobility, and good thermal stability. google.com While the rigid spirocyclic core of this compound aligns with the general structural motifs of successful HTMs, there is a lack of published research investigating its derivatives for this application. The development of novel, cost-effective HTMs is a major research focus, and exploring diverse scaffolds like diazaspiro-undecanes could be a direction for future studies.

Common Spirocyclic Cores in Advanced Applications
Spirocyclic CorePrimary Application AreaExample Compound Class
SpirobifluoreneHole-Transporting Materials (OLEDs, PSCs)spiro-OMeTAD
Spiro-oxindoleMedicinal Chemistry (Anticancer)Various natural products and synthetic analogs
AzaspirocyclesMedicinal Chemistry (CNS disorders)MCHr1 antagonists
1,3-Diazaspiro[5.5]undecane Largely Unexplored in Materials Science N/A

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways

The continued development of novel and efficient synthetic routes to 1,3-diazaspiro[5.5]undecane-2,4-dione and its derivatives is paramount for advancing research in this area. While classical methods for spirohydantoin synthesis are well-established, future efforts are likely to concentrate on methodologies that offer greater control over stereochemistry, improve yields, and allow for late-stage functionalization.

Key areas of exploration include:

Asymmetric Synthesis: The development of stereoselective methods, such as aza-Heck cyclizations, will be crucial for accessing enantiomerically pure spirocyclic compounds. udel.edu This is particularly important as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Novel Cyclization Strategies: The exploration of unconventional cyclization reactions, such as 1,3-dipolar cycloadditions of nitrile oxides to iminohydantoins, can lead to the formation of novel spiro-fused heterocyclic systems incorporating the hydantoin (B18101) moiety. beilstein-journals.org

Diversity-Oriented Synthesis: The application of diversity-oriented synthesis principles will enable the creation of large and structurally diverse libraries of spirohydantoin derivatives, which are essential for high-throughput screening campaigns. nih.gov

A summary of emerging synthetic strategies is presented in the table below:

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Aza-Heck CyclizationA palladium-catalyzed intramolecular reaction to form carbon-nitrogen bonds, enabling the synthesis of chiral N-heterocycles. udel.eduHigh enantioselectivity, access to specific stereoisomers.
One-Pot Multi-Component ReactionsA reaction in which multiple reactants are combined in a single vessel to form a complex product in a sequential manner. researchgate.netIncreased efficiency, reduced waste, and cost-effectiveness.
1,3-Dipolar CycloadditionA [3+2] cycloaddition reaction between a 1,3-dipole (e.g., nitrile oxide) and a dipolarophile (e.g., an imine) to form a five-membered ring. beilstein-journals.orgAccess to novel heterocyclic scaffolds with spiro-fused structures.

Diversification of Chemical Space for Enhanced Biological Activity

The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of its chemical space to identify derivatives with improved biological activity and selectivity. The hydantoin ring itself has five potential sites for substitution, providing a rich platform for generating diverse molecular architectures. nih.gov

Future research will likely focus on:

Substitution at N-1 and N-3 Positions: The introduction of various substituents on the nitrogen atoms of the hydantoin ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. beilstein-journals.orgmdpi.com

Fusion with Other Heterocyclic Rings: The synthesis of spiro-fused systems, where the hydantoin ring is joined with other pharmacologically relevant heterocycles like pyrrolidines, can lead to the discovery of novel compounds with unique biological profiles. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on libraries of this compound derivatives will be essential to understand the key structural features required for a desired biological activity, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govnih.gov

The following table illustrates potential modifications to the this compound scaffold and their potential impact on biological activity:

Modification SiteType of ModificationPotential Impact on Biological Activity
N-1 and N-3 positionsAlkylation, arylation, acylationAltered solubility, metabolic stability, and target binding affinity. beilstein-journals.orgmdpi.com
C-5 position of the hydantoin ringIntroduction of diverse substituentsModulation of steric and electronic properties to optimize target interactions. beilstein-journals.org
Cyclohexane (B81311) ringIntroduction of functional groups, ring expansion/contractionFine-tuning of molecular conformation and lipophilicity.

Advanced Computational Modeling for Drug Discovery and Material Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules based on the this compound scaffold. These in silico methods provide valuable insights into the structure-property relationships of these compounds, guiding synthetic efforts and prioritizing candidates for experimental evaluation.

Future applications of computational modeling in this field will include:

Pharmacophore Modeling: The development of pharmacophore models based on known active spirohydantoin derivatives can be used to virtually screen large compound libraries to identify new potential hits with similar biological activities. nih.govmdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: QSAR and QSPR studies can establish mathematical relationships between the structural features of this compound derivatives and their biological activities or physicochemical properties. bg.ac.rs

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding modes of spirohydantoin derivatives with their biological targets, providing a molecular-level understanding of their mechanism of action and guiding the design of more potent and selective analogs. nih.govnih.gov

In Silico Screening: Virtual screening of large chemical databases against specific biological targets can efficiently identify novel this compound-based compounds for further experimental investigation. techniques-ingenieur.frnih.govmdpi.com

The table below summarizes key computational approaches and their applications:

Computational MethodApplication in this compound Research
Pharmacophore ModelingIdentification of essential structural features for biological activity and virtual screening of compound libraries. nih.govmdpi.com
QSAR/QSPRPrediction of biological activity and physicochemical properties of new derivatives. bg.ac.rs
Molecular DockingElucidation of binding interactions with biological targets to guide lead optimization. nih.gov
Molecular Dynamics SimulationsAssessment of the stability of ligand-protein complexes and understanding dynamic conformational changes. nih.gov

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful technology for rapidly evaluating large numbers of compounds for a specific biological activity. The integration of libraries of this compound derivatives with HTS platforms will be a key strategy for identifying novel lead compounds for drug discovery.

Future directions in this area will involve:

Development of Robust HTS Assays: The design and optimization of sensitive and reliable biochemical or cell-based assays are crucial for the successful implementation of HTS campaigns. taylorfrancis.comsemanticscholar.org These assays should be amenable to automation and miniaturization to increase throughput and reduce costs. pharmtech.com

Screening of Diverse Spirohydantoin Libraries: The synthesis of large and structurally diverse libraries of this compound derivatives is a prerequisite for effective HTS. These libraries should explore a wide range of chemical space to maximize the chances of identifying active compounds.

Hit-to-Lead Optimization: Following the identification of initial "hits" from HTS, a focused medicinal chemistry effort will be required to optimize their potency, selectivity, and pharmacokinetic properties to generate viable lead candidates.

High-Content Screening (HCS): The use of HCS, an image-based screening technology, can provide more detailed information on the cellular effects of this compound derivatives, enabling the identification of compounds with specific phenotypic profiles. emory.edu

The workflow for integrating spirohydantoin libraries with HTS is outlined below:

StepDescriptionKey Considerations
1. Library Synthesis Generation of a diverse collection of this compound derivatives.Structural diversity, purity, and quantity of compounds.
2. Assay Development Creation of a robust and sensitive biological assay for the target of interest. taylorfrancis.comAssay format (biochemical, cell-based), signal-to-noise ratio, and reproducibility.
3. High-Throughput Screening Automated screening of the compound library using the developed assay. pharmtech.comemory.eduMiniaturization, robotics, and data management.
4. Hit Confirmation and Validation Re-testing of initial hits and elimination of false positives.Dose-response curves and secondary assays.
5. Hit-to-Lead Optimization Chemical modification of validated hits to improve their drug-like properties.SAR studies, ADMET profiling.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Diazaspiro[5.5]undecane-2,4-dione and its derivatives?

Methodological Answer: Synthesis typically involves condensation reactions between cyclic ketones and nitrogen/oxygen-containing precursors. For example:

  • Substituted Derivatives : Reacting 1,3-diazaspiro[4.6]undecane-2,4-dione with halogenated aryl compounds (e.g., 1-(halogenomethyl)-4-substituted benzene) in DMF solvent with K₂CO₃ at 25–80°C yields substituted analogs .
  • Core Structure : Cyclohexanone and malonic acid derivatives can form the spiro backbone under acidic conditions (e.g., H₂SO₄/acetic anhydride) followed by cyclization .
    Key Considerations : Solvent choice (polar aprotic solvents like DMF enhance reactivity) and catalyst selection (e.g., para-toluenesulfonic acid for prolonged reactions) critically influence yields .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound compounds?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H/¹³C NMR identifies proton environments and spiro connectivity (e.g., cyclohexane vs. heterocyclic ring signals) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles and ring conformations (e.g., boat vs. chair cyclohexane) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes in spiro ring formation during synthesis?

Methodological Answer:

  • Temperature Control : Lower temperatures (25°C) favor kinetic products (e.g., boat conformers), while higher temperatures (80°C) promote thermodynamic stability (chair conformers) .
  • Catalyst Effects : Acidic conditions (H₂SO₄) accelerate cyclization but may induce racemization in chiral spiro centers .
  • Solvent Polarity : Polar solvents stabilize transition states in nucleophilic substitutions, enhancing regioselectivity for aryl substitutions .
    Example : In 3-(4-bromobenzylidene) derivatives, DMF/K₂CO₃ selectively substitutes the para position over ortho/meta .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

Methodological Answer:

  • Molecular Mechanics (MM) : Use Cremer-Pople puckering parameters to quantify ring distortions (e.g., Q, θ, φ for cyclohexane chair vs. boat) .
  • Density Functional Theory (DFT) : Optimize ground-state geometries and calculate electronic properties (e.g., HOMO-LUMO gaps for reactivity prediction) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility (e.g., DMF vs. ethanol) .
    Validation : Compare computed bond lengths/angles with X-ray crystallographic data (e.g., C–C spiro bond: ~1.46 Å ).

Q. How should researchers resolve contradictions in crystallographic data for structurally similar spiro derivatives?

Methodological Answer:

  • Data Cross-Validation : Compare unit cell parameters (e.g., space group Pna2₁ vs. P1 ) and hydrogen-bonding networks (C–H⋯O vs. π-π stacking ).
  • Puckering Analysis : Apply Cremer-Pople parameters to distinguish subtle conformational differences (e.g., θ = 0.7° for chair vs. θ = 3.9° for distorted boat ).
  • Statistical Tools : Use R-factor convergence (e.g., R < 0.08 ) and residual density maps to assess model accuracy.

Q. What experimental strategies are effective for studying the bioactivity of this compound derivatives?

Methodological Answer:

  • Enzyme Assays : Screen for inhibition of target enzymes (e.g., proteases) using fluorogenic substrates .
  • Cell-Based Studies : Evaluate cytotoxicity and adhesion properties in mammalian cell lines (e.g., syndecan-4 aggregation assays ).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., NO₂, CN ) to correlate electronic effects with bioactivity.

Q. How can researchers optimize synthetic yields for scale-up without compromising purity?

Methodological Answer:

  • Reaction Engineering : Use flow chemistry to maintain precise temperature control and reduce byproducts .
  • Workup Protocols : Employ gradient recrystallization (e.g., ethanol/water mixtures ) or column chromatography for purification.
  • Process Analytics : In-line FTIR monitors reaction progress, minimizing over-reaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.